molecular formula C25H23ClN2O5S B404779 ETHYL (2Z)-5-(4-CHLOROPHENYL)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(4-CHLOROPHENYL)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B404779
M. Wt: 499g/mol
InChI Key: IZEWZAGPBKHRET-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-chlorophenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a chlorophenyl group, a dimethoxybenzylidene group, and an ethyl ester group. The compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(4-CHLOROPHENYL)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyrimidine Ring: The thiazole intermediate is then reacted with a suitable β-dicarbonyl compound to form the fused thiazolopyrimidine ring system.

    Introduction of Substituents: The chlorophenyl group, dimethoxybenzylidene group, and ethyl ester group are introduced through various substitution reactions, often involving the use of appropriate halides and base catalysts.

    Final Cyclization and Esterification: The final step involves cyclization and esterification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and dimethoxybenzylidene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions, often involving the use of catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(4-CHLOROPHENYL)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Ethyl 5-(4-chlorophenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: Compounds with similar thiazolopyrimidine ring systems but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.

    Dimethoxybenzylidene Derivatives: Compounds with dimethoxybenzylidene groups but different core structures.

The uniqueness of ETHYL (2Z)-5-(4-CHLOROPHENYL)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of substituents and its potential biological activities, which may differ from those of similar compounds.

Properties

Molecular Formula

C25H23ClN2O5S

Molecular Weight

499g/mol

IUPAC Name

ethyl (2Z)-5-(4-chlorophenyl)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23ClN2O5S/c1-5-33-24(30)21-14(2)27-25-28(22(21)15-6-9-17(26)10-7-15)23(29)20(34-25)12-16-8-11-18(31-3)13-19(16)32-4/h6-13,22H,5H2,1-4H3/b20-12-

InChI Key

IZEWZAGPBKHRET-NDENLUEZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=C(C=C(C=C4)OC)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=C(C=C(C=C4)OC)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=C(C=C(C=C4)OC)OC)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.